molecular formula C15H14BrNO3S B2720511 (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034484-67-6

(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B2720511
CAS No.: 2034484-67-6
M. Wt: 368.25
InChI Key: IRRBRMWJLCXYSC-UHFFFAOYSA-N
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Description

“(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” is a chemical compound with a molecular formula of C15H14BrNO3S and a molecular weight of 368.25. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromofuran, methoxyphenyl, and thiazolidinyl functional groups. The presence of these groups contributes to its unique chemical and biological properties.

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated methods for synthesizing derivatives related to (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, focusing on their structural characterization and potential biological applications. For instance, the synthesis and in vitro cytotoxicity testing of some 2-aroylbenzofuran-3-ols have been explored, showing that these compounds, characterized by mass spectrometry and NMR spectroscopy, exhibit good inhibitory abilities on Hep-G2 cells, indicating their potential in cancer treatment research (Nguyễn Tiến Công et al., 2020).

Antimicrobial and Antioxidant Studies

Another study focused on the synthesis, antimicrobial, antioxidant, and docking studies of derivatives, revealing that these compounds exhibit significant antibacterial activity and free radical scavenging activity. This suggests their potential for use in developing new antimicrobial and antioxidant agents (S. Rashmi et al., 2014).

Reaction Mechanisms and Kinetic Studies

Further research into the reactions of substituted hydroxybenzofurans has provided insights into the bromination and nitration of such compounds, offering valuable information on their chemical reactivity and potential for further modification (O. Hishmat & A. Rahman, 1973).

Biological Evaluation for Therapeutic Applications

There have also been studies on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, showing their inhibitory potencies against human isoforms of carbonic anhydrase, which could have implications for the treatment of conditions like glaucoma and epilepsy (Yusuf Akbaba et al., 2013).

Future Directions

Thiazolidine derivatives, including “(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future research directions could include developing multifunctional drugs and improving their activity .

Mechanism of Action

Properties

IUPAC Name

(5-bromofuran-2-yl)-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-19-11-4-2-3-10(9-11)15-17(7-8-21-15)14(18)12-5-6-13(16)20-12/h2-6,9,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRBRMWJLCXYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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